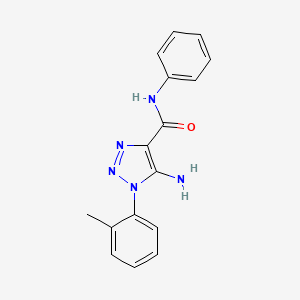

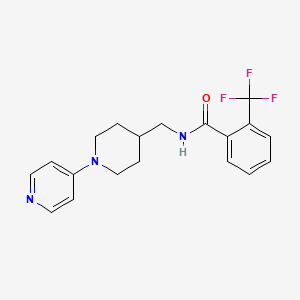

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide" is a chemically complex molecule that appears to be related to the family of benzenesulfonamides. This family of compounds has been extensively studied due to their diverse biological activities, including enzyme inhibition and potential therapeutic applications. The papers provided discuss various benzenesulfonamide derivatives and their synthesis, biological evaluation, and potential as inhibitors for different enzymes or as anti-infective agents.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions that introduce various functional groups to the core benzenesulfonamide structure. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the creation of a thiazole ring attached to the benzenesulfonamide core . Similarly, substituted N-(pyrazin-2-yl)benzenesulfonamides are prepared by connecting a pyrazine ring to the benzene core using different linkers . These synthetic routes are carefully designed to achieve the desired substitution patterns that can modulate the biological activity of the final compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified by various substituents. These substituents, such as phenylthiazol , pyrazinyl , thiophenyl , or indenopyrazolyl , play a crucial role in determining the binding affinity and specificity of the compounds towards their biological targets. Molecular modeling and docking studies are often employed to predict the interaction of these molecules with their target enzymes and to guide further structural optimization.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive functional groups such as amino, nitro, or hydroxy groups can lead to further chemical transformations. For example, the amino group in 4-amino-N-(pyrazin-2-yl)benzenesulfonamide can potentially be acylated or alkylated to yield new derivatives with altered properties . The reactivity of these compounds is an important consideration in the design of enzyme inhibitors and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structures. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The compounds discussed in the papers exhibit drug-likeness properties, which suggest their suitability for further development as therapeutic agents . The Ki values reported for the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase provide insights into the potency of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Sulfonamide Derivatives : A study highlighted the synthesis of new sulfonamide derivatives and their evaluation for cytotoxic activities and inhibition of carbonic anhydrase (CA). Compounds with methoxy and hydroxy substituents showed significant cytotoxic activities, suggesting potential for anti-tumor studies. These sulfonamides also demonstrated strong inhibition of human cytosolic isoforms hCA I and II, indicating their relevance in medicinal chemistry for developing anticancer and enzyme inhibition therapies (Gul et al., 2016).

Synthesis of Diamides Based on Tetrahydro-2H-pyran-4-carboxylic Acid : Research involving the synthesis of p-aminobenzoic acid diamides from 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride has been reported. The reactions led to various diamides, underlining the chemical versatility of pyran-based compounds for further pharmaceutical research (Agekyan & Mkryan, 2015).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds : A synthesis effort led to the creation of heterocyclic compounds with potential antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, showcasing the potential of sulfonamide derivatives in contributing to the development of new antimicrobial agents (Sarvaiya et al., 2019).

Eigenschaften

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O6S2/c1-30-22-7-3-2-6-21(22)23(12-15-31-16-13-23)18-24-33(28,29)20-10-8-19(9-11-20)25-14-4-5-17-32(25,26)27/h2-3,6-11,24H,4-5,12-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANYNZWHRCUCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)